molecular formula C4H12N6 B1594937 N-(2-Guanidinoethyl)guanidine CAS No. 44956-51-6

N-(2-Guanidinoethyl)guanidine

Cat. No.: B1594937
CAS No.: 44956-51-6
M. Wt: 144.18 g/mol
InChI Key: MRXYVMXWTBRRSB-UHFFFAOYSA-N
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Description

N-(2-Guanidinoethyl)guanidine is a chemical compound with the molecular formula C4H12N6. It is a derivative of guanidine, characterized by the presence of two guanidine groups connected by an ethyl chain. This compound is known for its high basicity and ability to form strong hydrogen bonds, making it a versatile functional group in various chemical and biological applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Guanidinoethyl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Guanidinoethyl)guanidine has diverse applications in scientific research:

    Chemistry: Used as a strong base and nucleophile in organic synthesis.

    Biology: Acts as a ligand for various biological molecules, facilitating studies on protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Guanidinoethyl)guanidine is unique due to its dual guanidine groups connected by an ethyl chain, which enhances its basicity and hydrogen-bonding capacity compared to simpler guanidines. This structural feature allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions .

Properties

IUPAC Name

2-[2-(diaminomethylideneamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXYVMXWTBRRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274798
Record name N'',N'''-Ethane-1,2-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44956-51-6
Record name NSC227865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'',N'''-Ethane-1,2-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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